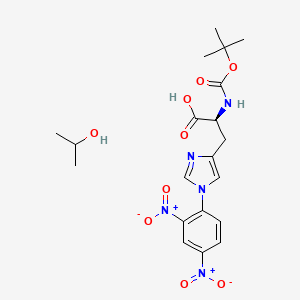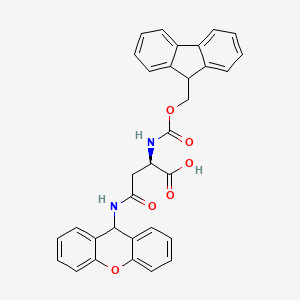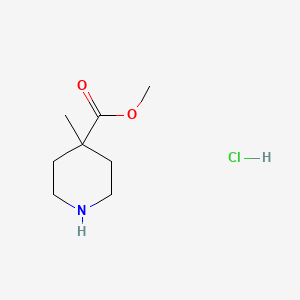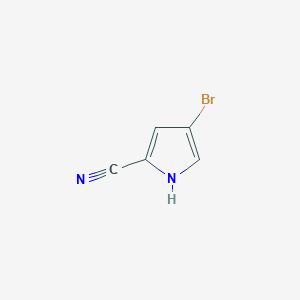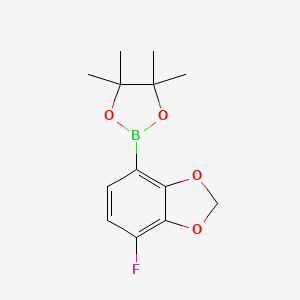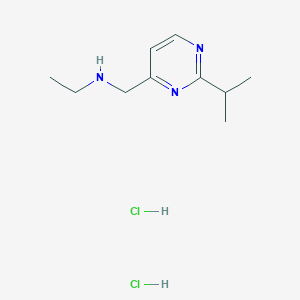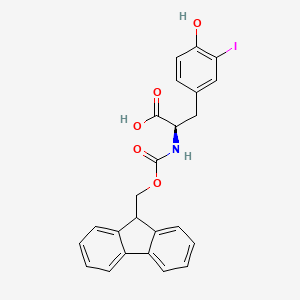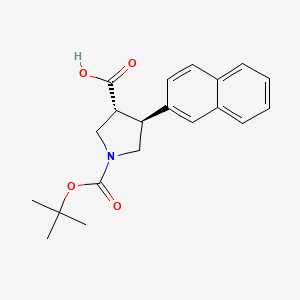![molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7](/img/structure/B1442806.png)
Spiro[2.5]octan-6-ol
Übersicht
Beschreibung
Spiro[2.5]octan-6-ol is a spirocyclic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.1 g/mol It is characterized by a unique structure where two rings share a single atom, creating a spiro linkage
Wissenschaftliche Forschungsanwendungen
Spiro[2.5]octan-6-ol has several scientific research applications across different fields:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-6-ol typically involves cyclization reactions. One common method is the reaction of cyclopropane derivatives with appropriate reagents to form the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the C(sp3) H bond oxygenation of spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes results in mixtures of alcohols, ketones, and esters .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and dimethyloxosulfonium methylide for cyclization reactions. Reaction conditions often involve specific catalysts, solvents, and temperatures to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield alcohols, ketones, and esters, while cyclization reactions typically produce spirocyclic compounds with varying functional groups.
Wirkmechanismus
The mechanism of action of spiro[2.5]octan-6-ol involves its interaction with molecular targets through its spirocyclic structure. This structure provides a balance between conformational restriction and flexibility, allowing the compound to adapt to various biological targets . The presence of functional groups, such as hydroxyl groups, can further influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a spirocyclic structure and are known for their biological activities, including diuretic and antiandrogenic properties.
Spirocyclic oxindoles: These compounds are synthesized using stereoselective approaches and have applications in medicinal chemistry.
Uniqueness
Spiro[25]octan-6-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
spiro[2.5]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHJDIXNUPEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characterization of Spiro[2.5]octan-6-ol based on the research paper?
A1: The research paper titled "Proton magnetic resonance spectra and conformational properties of this compound" [] focuses on utilizing proton magnetic resonance spectroscopy to analyze the conformational properties of the compound. While the abstract doesn't provide specific values for molecular formula or weight, it highlights the use of spectroscopic data, specifically proton NMR, to understand the structural features and conformational preferences of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
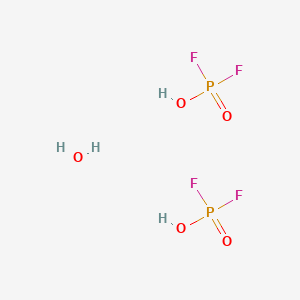
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

